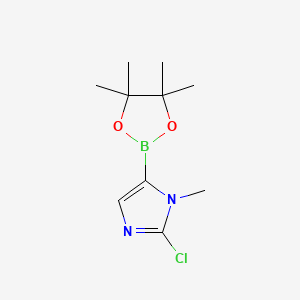

Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

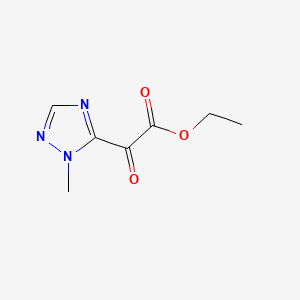

Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate (commonly abbreviated as NaEtCPMT) is an organic compound that is used as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds. NaEtCPMT is a colorless to yellow-brown solid that is soluble in water, ethanol, and other organic solvents. NaEtCPMT is a useful reagent for the synthesis of various heterocyclic compounds, including pyrimidines, thiophenes, and thiadiazoles. In addition to its use as a reagent, NaEtCPMT has been studied for its potential applications in scientific research and as a therapeutic agent.

Aplicaciones Científicas De Investigación

Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate is utilized in synthesis processes involving carbon disulfide and phenyl isothiocyanate in the presence of sodium hydride. Alkylation of the product results in the formation of 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives containing a ketene dithioacetal fragment (Kukaniev et al., 1998).

It plays a role in inverse electron demand Diels-Alder reactions suitable for the preparation of functionalized 5,6-disubstituted pyrimidines. These reactions are important for the synthesis of parent 4,5-disubstituted pyrimidines (Boger & Dang, 1988).

The compound is involved in cyclization reactions of amidines with ethoxymethylene acetoacetate in the presence of sodium ethoxide. This reaction is significant in the synthesis of 5-ethoxycarbonyl-2-methyl(2-benzyl)4-methyl-pyrimidines (Danagulyan et al., 2005).

The sodium salt of this compound is used in the treatment of other pyrimidine derivatives to produce various substituted pyrrolo[2,3-d]pyrimidines, which have potential applications in antiviral research (Saxena et al., 1988).

It is also important in the synthesis of new Furo(2,3-d)pyrimidines and Pyrimido(4,5:4,5)furo(2,3-d)pyrimidines, indicating its role in the synthesis of novel heterocyclic compounds (Moneam et al., 2004).

This compound is used in the synthesis of tubercidin derivatives via the sodium salt glycosylation procedure, highlighting its significance in nucleoside synthesis (Kazimierczuk et al., 1984).

Propiedades

IUPAC Name |

sodium;5-ethoxycarbonyl-2-methylsulfanylpyrimidin-4-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S.Na/c1-3-13-7(12)5-4-9-8(14-2)10-6(5)11;/h4H,3H2,1-2H3,(H,9,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBUPEYDOYHRFY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1[O-])SC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N2NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)

![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)

![1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid](/img/structure/B597515.png)

![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B597517.png)

![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B597524.png)